molecular formula C8H9ClF3NO B2546893 (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride CAS No. 1394822-90-2

(R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

Cat. No.: B2546893
CAS No.: 1394822-90-2
M. Wt: 227.61
InChI Key: XJEMEBWDQLBNTM-OGFXRTJISA-N
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Description

®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a phenol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)phenol.

    Chiral Resolution: The chiral resolution of the intermediate is achieved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride can undergo oxidation reactions to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols are used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target proteins, while the phenol group can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    2-(1-Amino-2,2,2-trifluoroethyl)phenol: The non-chiral version of the compound.

    2-(1-Amino-2,2,2-trifluoroethyl)aniline: A structurally similar compound with an aniline group instead of a phenol group.

Uniqueness

®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. The presence of the trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEMEBWDQLBNTM-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394822-90-2
Record name 2-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride
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